molecular formula C13H13N3O3S B4413213 3-(BENZENESULFONYL)-N-(PYRIMIDIN-2-YL)PROPANAMIDE

3-(BENZENESULFONYL)-N-(PYRIMIDIN-2-YL)PROPANAMIDE

Cat. No.: B4413213
M. Wt: 291.33 g/mol
InChI Key: QXKLOZZQAZICPS-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-(PYRIMIDIN-2-YL)PROPANAMIDE is an organic compound that features a phenylsulfonyl group attached to a pyrimidinylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(PYRIMIDIN-2-YL)PROPANAMIDE typically involves the reaction of a pyrimidine derivative with a phenylsulfonyl chloride in the presence of a base. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-(PYRIMIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

3-(BENZENESULFONYL)-N-(PYRIMIDIN-2-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-(PYRIMIDIN-2-YL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylsulfonylacetophenone: Another compound with a phenylsulfonyl group, used in various organic synthesis reactions.

    Phenylsulfonylindoles: Compounds with a phenylsulfonyl group attached to an indole ring, used in medicinal chemistry.

Uniqueness

3-(BENZENESULFONYL)-N-(PYRIMIDIN-2-YL)PROPANAMIDE is unique due to the combination of the phenylsulfonyl group with the pyrimidinylpropanamide backbone. This structure provides distinct chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-pyrimidin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-12(16-13-14-8-4-9-15-13)7-10-20(18,19)11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKLOZZQAZICPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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